Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val
Description
The compound Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val is a linear peptide comprising 44 amino acid residues. The lack of cyclization or post-translational modifications distinguishes it from cyclic analogs like cTP () and nanoparticle-conjugated peptides ().
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C194H295N53O58S/c1-25-102(19)158(188(299)211-87-143(256)218-124(67-94(3)4)174(285)228-123(62-66-306-24)172(283)241-152(96(7)8)186(297)209-83-140(253)206-84-145(258)240-154(98(11)12)191(302)245-157(101(17)18)193(304)305)247-192(303)159(103(20)26-2)246-162(273)104(21)215-141(254)85-207-164(275)116(47-36-38-63-195)223-181(292)133(77-139(199)252)234-185(296)137(90-249)220-144(257)88-210-187(298)153(97(9)10)242-184(295)135(79-151(269)270)235-170(281)121(56-60-147(261)262)222-161(272)106(23)217-173(284)127(69-107-41-30-27-31-42-107)231-177(288)129(71-109-45-34-29-35-46-109)237-189(300)156(100(15)16)244-183(294)125(68-95(5)6)229-166(277)117(48-37-39-64-196)224-168(279)119(54-58-138(198)251)226-178(289)130(73-111-80-202-91-212-111)233-180(291)132(75-113-82-204-93-214-113)238-190(301)155(99(13)14)243-171(282)122(57-61-148(263)264)227-175(286)126(72-110-50-52-114(250)53-51-110)219-142(255)86-208-165(276)136(89-248)239-182(293)134(78-150(267)268)236-179(290)131(74-112-81-203-92-213-112)232-167(278)118(49-40-65-205-194(200)201)225-176(287)128(70-108-43-32-28-33-44-108)230-169(280)120(55-59-146(259)260)221-160(271)105(22)216-163(274)115(197)76-149(265)266/h27-35,41-46,50-53,80-82,91-106,115-137,152-159,248-250H,25-26,36-40,47-49,54-79,83-90,195-197H2,1-24H3,(H2,198,251)(H2,199,252)(H,202,212)(H,203,213)(H,204,214)(H,206,253)(H,207,275)(H,208,276)(H,209,297)(H,210,298)(H,211,299)(H,215,254)(H,216,274)(H,217,284)(H,218,256)(H,219,255)(H,220,257)(H,221,271)(H,222,272)(H,223,292)(H,224,279)(H,225,287)(H,226,289)(H,227,286)(H,228,285)(H,229,277)(H,230,280)(H,231,288)(H,232,278)(H,233,291)(H,234,296)(H,235,281)(H,236,290)(H,237,300)(H,238,301)(H,239,293)(H,240,258)(H,241,283)(H,242,295)(H,243,282)(H,244,294)(H,245,302)(H,246,273)(H,247,303)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,304,305)(H4,200,201,205)/t102-,103-,104-,105-,106-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,152-,153-,154-,155-,156-,157-,158-,159-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWOUVRMGWFWIH-ILZZQXMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C194H295N53O58S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4330 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131438-79-4 | |
| Record name | Human beta-amyloid peptide (1-40) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131438794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Mechanism of Action
Target of Action
Beta-Amyloid 1-40, also known as Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val, primarily targets neuronal receptors. These receptors play a crucial role in the pathogenesis of Alzheimer’s disease.
Mode of Action
Beta-Amyloid 1-40 interacts with its targets, leading to changes in neuronal function. It has been found to promote the proliferation, survival, and neuronal differentiation of hippocampal precursor cells isolated from the dentate gyrus of adult mice. This interaction involves the activation of the Akt signaling pathway.
Biochemical Pathways
The primary biochemical pathway affected by Beta-Amyloid 1-40 is the Akt signaling pathway. Activation of this pathway promotes the survival and early neuronal differentiation of precursor cells. This suggests that Beta-Amyloid 1-40 may have a role in neurogenic processes.
Pharmacokinetics
It has been suggested that beta-amyloid 1-40 can cross the blood-brain barrier, which would significantly impact its bioavailability and efficacy in the brain.
Result of Action
The action of Beta-Amyloid 1-40 results in the proliferation, survival, and neuronal differentiation of hippocampal precursor cells. This indicates that Beta-Amyloid 1-40 may have neurotrophic properties and could potentially improve cognitive functions.
Action Environment
The action, efficacy, and stability of Beta-Amyloid 1-40 can be influenced by various environmental factors. For instance, the concentration of Beta-Amyloid 1-40 and its physicochemical characteristics can affect its interaction with neuronal receptors and its subsequent effects
Biological Activity
The peptide sequence Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val is notable for its potential biological activities. This lengthy peptide, composed of 36 amino acids, exhibits various properties that may influence cellular signaling, immune responses, and enzymatic interactions.
Structure and Composition
The peptide comprises a mix of charged (Asp, Glu, Arg, His, Lys) and hydrophobic (Ala, Phe, Val, Leu, Gly) residues. This unique arrangement allows for diverse interactions with biological macromolecules.
| Amino Acid | Symbol | Properties |
|---|---|---|
| Aspartic Acid | Asp | Negatively charged |
| Alanine | Ala | Hydrophobic |
| Glutamic Acid | Glu | Negatively charged |
| Phenylalanine | Phe | Aromatic, hydrophobic |
| Arginine | Arg | Positively charged |
| Histidine | His | Positively charged |
| Serine | Ser | Polar |
| Glycine | Gly | Neutral |
| Tyrosine | Tyr | Polar, aromatic |
| Valine | Val | Hydrophobic |
| Glutamine | Gln | Polar |
| Lysine | Lys | Positively charged |
| Leucine | Leu | Hydrophobic |
| Isoleucine | Ile | Hydrophobic |
| Methionine | Met | Hydrophobic |
1. Cellular Signaling
Peptides similar to Asp-Ala-Glu-Phe-Arg-His-Asp-Ser are known to influence cellular signaling pathways. The presence of charged residues suggests potential roles in receptor binding and modulation of enzyme activities. For example, studies indicate that peptides can interact with phospholipase A2, impacting inflammatory responses.
2. Immune Modulation
The peptide's structure may allow it to modulate immune responses. Charged amino acids like Arg and His are known to play roles in nitric oxide synthesis and pH buffering within physiological environments . This suggests a potential application in immunotherapy or as an adjuvant in vaccines.
3. Antimicrobial Properties
Research has indicated that peptides with similar sequences exhibit antimicrobial properties. The ability of charged residues to interact with cell membranes suggests that this peptide could disrupt bacterial membranes, leading to cell lysis.
4. Enzymatic Interactions
The peptide may also influence enzymatic activity through specific interactions with enzymes. For instance, it has been shown that similar peptides can form hydrogen bonds with active site residues of enzymes like phospholipase A2, which is crucial for understanding their role in metabolic pathways.
Study 1: Interaction with Phospholipase A2
A study demonstrated that a peptide similar to Asp-Ala-Glu-Phe-Arg-His-Asp-Ser binds to phospholipase A2, enhancing its enzymatic activity. The interaction was characterized by the formation of hydrogen bonds between specific residues in the peptide and the enzyme's active site.
Study 2: Antimicrobial Activity
In vitro experiments showed that peptides with similar sequences displayed significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes due to electrostatic interactions between the negatively charged residues of the peptide and the positively charged components of the bacterial membrane.
Scientific Research Applications
Structural Studies
N-terminal Fragment Analysis
Research has employed the N-terminal fragment of the Aβ peptide to understand its structural properties. A study utilized a fragment-based approach to investigate the conformational dynamics of this sequence, providing insights into how these structures may contribute to amyloid fibril formation and stability .
Disease Mechanisms
Alzheimer's Disease Research
The Aβ peptide is central to the pathophysiology of Alzheimer's disease. Its aggregation into plaques is a hallmark of the disease, leading to neurotoxicity and cognitive decline. Studies have demonstrated that Aβ peptides can induce oxidative stress and disrupt cellular functions, making them a target for therapeutic interventions aimed at preventing plaque formation and promoting clearance .
Drug Development
Therapeutic Targets
The Aβ peptide serves as a target for drug development aimed at treating Alzheimer's disease. Compounds that inhibit the aggregation of Aβ or promote its degradation are being investigated as potential therapies. For instance, small molecules and monoclonal antibodies designed to interact with Aβ have shown promise in preclinical studies .
Biomarker Identification
Diagnostic Applications
Aβ peptides are being explored as biomarkers for early diagnosis of Alzheimer's disease. The levels of Aβ in cerebrospinal fluid (CSF) and plasma can indicate disease progression and severity, providing a non-invasive method for monitoring patients .
Functional Studies
Regulatory Functions
Beyond their role in neurodegeneration, Aβ peptides have been implicated in various metabolic and regulatory functions within cells. They are involved in kinase activation, cholesterol transport regulation, and inflammatory responses, suggesting potential roles in cellular signaling pathways .
Case Studies
Chemical Reactions Analysis
Chiral Stability
The peptide exhibits excellent chiral stability , as demonstrated by high-performance liquid chromatography (HPLC) profiles showing minimal racemization during synthesis .
Methionine Oxidation
The peptide contains a methionine residue (Met35) that undergoes oxidation to form methionine sulfoxide (Met(O₂)) . This reaction is catalyzed by reactive oxygen species (ROS) and significantly affects the peptide’s properties:
| Property | Wild-Type | Met(O₂) Variant |
|---|---|---|
| Aggregation Rate | Fast | Comparable |
| Toxicity | High | High |
A study by Maiti et al. confirmed that the sulfoxide form retains the same aggregation kinetics and toxicity as the wild-type peptide .
Mechanism
The oxidation involves a two-electron transfer, converting the sulfur atom in methionine from -1 to +1 oxidation state:
This reaction is irreversible under physiological conditions .
Kinetics
The peptide forms amyloid fibrils through a nucleation-dependent polymerization mechanism. Key steps include:
-
Monomer formation : Soluble monomers undergo conformational changes.
-
Nucleation : Critical concentration (~50 μM) triggers fibril nucleation .
-
Elongation : Rapid growth via monomer addition to fibril ends .
| Stage | Time Scale | Characteristics |
|---|---|---|
| Lag phase | 0–24 hours | Monomer accumulation |
| Nucleation | 24–48 hours | Fibril formation |
| Elongation | 48–72 hours | Rapid fibril growth |
Structural Insights
-
Hydrophobic interactions : Phe residues (Phe4, Phe20) drive core formation .
-
Hydrogen bonding : Asp, Glu, and Ser residues stabilize β-sheet structures .
Mass Spectrometry
HPLC Analysis
-
Reversed-phase HPLC : Separates wild-type and oxidized variants .
-
Size-exclusion chromatography (SEC) : Tracks aggregation states .
Key Findings
-
Synthesis : Fmoc-SPPS ensures high purity (>95%) and minimal racemization .
-
Oxidation : Met(O₂) retains amyloidogenic potential, suggesting ROS-driven modifications do not mitigate toxicity .
-
Aggregation : Fibril formation is concentration-dependent and accelerates at physiological pH (7.4) .
For further research, studies on in vivo oxidation kinetics and cross-seeding with other amyloid proteins (e.g., tau) are recommended.
References : PubChem CID 57339251. Sigma-Aldrich Product Information Sheet A9810. Sigma-Aldrich Search Results. PubChem CID 131636539. PNAS 63.4 (1969): 1389. VWR Product Page H-7324.0500BA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Cyclic vs. Linear Peptides
Key Insight : Cyclization in cTP improves pharmacokinetics and bioactivity compared to linear analogs like thymopentin (TP5). The target compound’s linear structure may limit its therapeutic utility unless stabilized via formulation or chemical modification .
Functional Analogs: Antimicrobial Peptides
Key Insight : The target compound lacks the cationic charge typical of Pln peptides, which are critical for membrane disruption. However, its hydrophobic clusters (e.g., Phe-Phe-Ala) may facilitate membrane interactions .
Enzyme Inhibitors and Binding Motifs
Key Insight : The target peptide’s His-His-Gln-Lys motif resembles metal-binding or catalytic sites in proteases, but its lack of homology with α2AP or ACTH suggests a unique mechanism .
Targeted Delivery Systems
Nanoparticle conjugation could enhance its delivery efficiency .
Data Tables
Table 1: Residue Composition Comparison
| Compound | Charged Residues (%) | Hydrophobic Residues (%) | Aromatic Residues (%) |
|---|---|---|---|
| Target Compound | 34% | 34% | 9% (Tyr, Phe) |
| PlnF | 28% | 28% | 6% (Tyr) |
| cTP | 50% | 17% | 17% (Tyr) |
| Dogfish ACTH | 38% | 31% | 8% (Phe, Tyr) |
Table 2: Functional Comparison
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary and most widely used method for preparing peptides of this length and complexity is Solid-Phase Peptide Synthesis (SPPS) . This method allows stepwise assembly of the peptide chain anchored to a solid resin, facilitating purification and automation.
- Fmoc/t-Bu Strategy : The most common approach uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for N-terminal protection and t-Bu (tert-butyl) groups for side-chain protection.
- Stepwise coupling : Each amino acid is sequentially coupled using activated derivatives (e.g., HBTU, HATU) to form peptide bonds.
- Side-chain protection : Critical residues such as Asp, Glu, His, Lys, Ser, and Tyr are protected to prevent side reactions.
- Cleavage and deprotection : After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups removed using trifluoroacetic acid (TFA) cocktails.
This method is well-documented for peptides like beta-amyloid (1-42), enabling high purity and yield.
Recombinant Expression
For large-scale or biologically active peptide production, recombinant DNA technology is also employed:
- Expression in E. coli : The gene encoding the peptide is cloned into an expression vector and expressed as a fusion protein.
- Purification : The fusion protein is purified and then enzymatically or chemically cleaved to release the target peptide.
- Advantages : Cost-effective for large quantities, allows isotopic labeling for structural studies.
- Limitations : Requires optimization to avoid aggregation and misfolding due to peptide hydrophobicity.
Recombinant beta-amyloid (1-42) peptides with purity >98% have been reported using this method.
Purification Techniques
Regardless of synthesis method, purification is essential:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is standard for purifying synthetic peptides.
- Mass spectrometry : Used to confirm molecular weight and purity.
- Lyophilization : Final purified peptide is lyophilized for storage.
Detailed Research Findings on Preparation
| Preparation Aspect | Description | Notes |
|---|---|---|
| Resin type | Polystyrene-based resins with appropriate linker (e.g., Wang or Rink amide resin) | Supports Fmoc-SPPS, stable under synthesis conditions |
| Coupling reagents | HBTU, HATU, DIC with additives like Oxyma Pure | Efficient activation, reduces racemization |
| Side-chain protecting groups | t-Bu for Asp, Glu, Ser, Tyr; Boc for Lys; Trt for His, Gln; Pbf for Arg | Prevents side reactions during elongation |
| Cleavage cocktail | TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT) | Removes protecting groups and cleaves peptide from resin |
| Purification method | Reverse-phase HPLC using C18 columns with gradients of acetonitrile/water + 0.1% TFA | Achieves >95% purity, essential for biological studies |
| Characterization | MALDI-TOF or ESI mass spectrometry, analytical HPLC | Confirms identity and purity |
| Recombinant expression | E. coli expression with fusion tags (e.g., His-tag), followed by affinity chromatography | Suitable for isotopic labeling and large-scale production |
Notes on Challenges and Optimization
- Aggregation tendency : Beta-amyloid peptides are prone to aggregation during synthesis and purification, which can reduce yield and purity. Optimization of solvent systems and temperature control is critical.
- Sequence length : At 42 residues, the peptide is at the upper limit of routine SPPS, requiring careful monitoring of coupling efficiency and deprotection completeness.
- Post-synthesis modifications : Occasionally, peptides are modified (e.g., amidation, phosphorylation) to mimic physiological forms or study functional effects.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Purpose/Effect |
|---|---|---|
| Resin loading | 0.3–0.6 mmol/g | Balances synthesis scale and resin swelling |
| Coupling time | 30–60 minutes per amino acid | Ensures complete coupling |
| Deprotection reagent | 20% Piperidine in DMF | Removes Fmoc protecting group |
| Cleavage cocktail | TFA:H2O:TIS:EDT (95:2.5:1.5:1) | Removes side-chain groups and resin cleavage |
| Purification gradient | 5–60% acetonitrile in water over 30–60 minutes | Separates peptide from impurities |
| Analytical confirmation | MALDI-TOF or ESI-MS, HPLC purity >95% | Verifies identity and quality |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the primary structure and purity of this peptide?
- Methodology : Use a combination of mass spectrometry (MS) for molecular weight verification, amino acid sequencing (Edman degradation or LC-MS/MS) for sequence validation, and reverse-phase HPLC for purity assessment. Post-translational modifications (e.g., phosphorylation) require phosphopeptide enrichment followed by tandem MS for site-specific identification .
- Data Interpretation : Compare observed mass-to-charge ratios with theoretical values. Purity thresholds >95% are standard for reproducible experimental outcomes .
Q. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols for this sequence to minimize aggregation during synthesis?
- Methodology :
- Use Fmoc/t-Bu chemistry with coupling agents like TBTU/DIPEA to enhance reaction efficiency .
- Incorporate pseudo-proline dipeptides at positions with consecutive hydrophobic residues (e.g., Phe-Phe or Val-Val) to reduce β-sheet formation .
- Monitor aggregation via circular dichroism (CD) during cleavage and purification steps .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this peptide across studies?
- Methodology :
- Standardize buffer conditions (e.g., pH, ionic strength) to control aggregation states, which influence receptor binding .
- Validate peptide conformation using nuclear magnetic resonance (NMR) under physiological conditions to correlate structural dynamics with activity .
- Replicate experiments with batch-to-batch consistency checks via HPLC and MS .
Q. How can computational modeling predict interaction sites between this peptide and amyloidogenic proteins?
- Methodology :
- Perform molecular dynamics (MD) simulations to identify hydrophobic patches (e.g., Phe-Phe-Ala motifs) that drive β-sheet stacking .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
- Cross-reference with alanine-scanning mutagenesis to pinpoint critical residues .
Q. What experimental controls are essential when studying this peptide’s membrane-disruption mechanisms?
- Methodology :
- Include negative controls (e.g., scrambled-sequence peptides) to distinguish sequence-specific effects from nonspecific lipid interactions.
- Use fluorescence dye leakage assays with liposomes mimicking neuronal membranes to quantify pore formation .
- Validate results with cryo-electron microscopy (cryo-EM) to visualize peptide-lipid interactions .
Data-Driven Analysis Frameworks
Q. How to design a kinetic study to characterize aggregation pathways under varying pH conditions?
- Methodology :
- Track aggregation via Thioflavin T fluorescence and dynamic light scattering (DLS) over time.
- Apply Finke-Watzky two-stage kinetic modeling to differentiate nucleation and elongation phases.
- Correlate aggregation rates with structural changes observed in Fourier-transform infrared spectroscopy (FTIR) .
Q. What statistical approaches mitigate variability in post-translational modification detection?
- Methodology :
- Use multiple reaction monitoring (MRM) MS with stable isotope-labeled standards for quantification.
- Apply principal component analysis (PCA) to distinguish technical noise from biologically relevant modifications .
Reference Table: Key Analytical Methods and Applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
